N-Cyanoacetylurethane

Catalog No.
S702787
CAS No.
6629-04-5
M.F
C6H8N2O3
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyanoacetylurethane

CAS Number

6629-04-5

Product Name

N-Cyanoacetylurethane

IUPAC Name

ethyl N-(2-cyanoacetyl)carbamate

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)

InChI Key

HSOGVWWWGVFXGF-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)CC#N

Synonyms

N-(2-Cyanoacetyl)carbamic Acid Ethyl Ester; (Cyanoacetyl)carbamic Acid Ethyl Ester; Cyanoacetylurethan; Ethyl N-(cyanoacetyl)carbamate; Ethyl Cyanoacetylcarbamate; N-Carbethoxy-2-cyanoacetamide; N-Cyanoacetylurethane; NSC 59709

Canonical SMILES

CCOC(=O)NC(=O)CC#N

The exact mass of the compound N-Cyanoacetylurethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59709. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Cyanoacetylurethane (CAS: 6629-04-5), systematically known as ethyl N-(2-cyanoacetyl)carbamate, is a highly versatile, bifunctional building block featuring both a reactive cyanoacetyl active methylene and a urethane-protected amine. Presenting as a stable, pale yellow to white solid with a defined melting point of 167–169 °C, it is heavily utilized in pharmaceutical manufacturing and organic synthesis . Unlike simpler mono-functional nitriles, its hybrid molecular architecture allows it to participate simultaneously in condensation and acylation processes. This dual reactivity makes it a critical precursor for the construction of complex polycyclic heterocycles, including cathepsin K inhibitors, THR-β agonists, and PICK1 PDZ domain inhibitors, where it streamlines synthetic routes by eliminating the need for sequential protecting group additions .

Attempting to substitute N-Cyanoacetylurethane with simpler structural analogs, such as malononitrile or cyanoacetic acid, fundamentally disrupts late-stage cyclization workflows. While malononitrile possesses an active methylene group, it completely lacks the carbamate ester functionality required for subsequent intramolecular ring closures, stalling the synthesis of critical 6-azauracil and pyrido[2,3-d]pyrimidine scaffolds . Similarly, using cyanoacetic acid requires harsh, moisture-sensitive activating agents (e.g., POCl3 or SOCl2) to couple with ethyl carbamate in situ. This stepwise approach introduces highly reactive intermediates that are prone to hydrolysis, drastically reducing overall yield and increasing the impurity burden in pharmaceutical scale-up. Procuring pre-assembled N-Cyanoacetylurethane bypasses these activation steps, ensuring direct, high-yield azo-coupling and condensation under mild conditions [1].

Bifunctional Cyclization Competence in Heterocycle Construction

N-Cyanoacetylurethane serves as an irreplaceable synthon in the formation of 6-azauracil-fused heterocyclic systems and pyrido[2,3-d]pyrimidines. In azo-coupling reactions with diazonium salts, ethyl cyanoacetylcarbamate efficiently forms hydrazone intermediates that undergo spontaneous cyclization . In direct comparison, malononitrile fails entirely to execute this sequence, yielding 0% of the target carbamate-driven cyclized product due to the absence of the requisite ester functionality .

Evidence DimensionCyclization success to azauracil/pyrimidine scaffolds
Target Compound DataSuccessful hydrazone formation and spontaneous ring closure
Comparator Or BaselineMalononitrile (0% yield for carbamate-driven ring closure)
Quantified DifferenceAbsolute requirement of the urethane moiety for target scaffold completion
ConditionsAzo-coupling with diazonium salts or condensation with nitropyrimidines

Procurement of this specific bifunctional synthon is mandatory for single-step access to azauracil and pyridopyrimidine scaffolds, avoiding multi-step protecting group manipulations.

High-Yield Hydrazone Formation in Late-Stage Pharmaceutical Synthesis

During the synthesis of complex pharmaceutical candidates, such as liver-targeted THR-β agonists, N-Cyanoacetylurethane demonstrates exceptional processability. When reacted with diazotized complex anilines (e.g., 4-amino-2,6-dichlorophenol derivatives) at 0 °C in aqueous acetic acid/pyridine, it rapidly forms the critical cyanoacetyl hydrazone intermediate in approximately 30 minutes, supporting overall downstream cyclization yields of up to 80–95% [1]. Attempting a stepwise assembly using cyanoacetic acid in situ requires harsh activation and extended reaction times, which degrade sensitive late-stage intermediates.

Evidence DimensionReaction time and intermediate stability
Target Compound DataRapid condensation (~30 min) at 0 °C with high downstream yield
Comparator Or BaselineStepwise cyanoacetic acid activation (requires harsh conditions, degrades intermediates)
Quantified DifferenceBypasses harsh activation, preserving complex aniline substrates
ConditionsDiazotization at 0 °C in aqueous acetic acid/pyridine

Using the pre-assembled N-Cyanoacetylurethane synthon streamlines late-stage pharmaceutical manufacturing, significantly reducing batch failure risks associated with stepwise activation.

Purity-Linked Reproducibility for Analytical Benchmarking

N-Cyanoacetylurethane is utilized as a strict analytical reference standard for pharmaceutical quality control. High-purity procurement grades guarantee an HPLC assay of 97.0%–102.0%, with water content strictly ≤1.0% and individual unspecified impurities capped at ≤0.5% [1]. In contrast, technical-grade cyanoacetamides or crude synthesis batches often contain residual solvents such as ethanol (>5000 ppm) or toluene (>890 ppm), which interfere with baseline resolution during impurity and related substance inspections [1].

Evidence DimensionAnalytical baseline resolution and impurity limits
Target Compound DataHPLC assay 97.0-102.0%, individual impurities ≤0.5%
Comparator Or BaselineTechnical-grade batches (residual solvents >5000 ppm)
Quantified DifferenceElimination of solvent interference in analytical HPLC assays
ConditionsHPLC impurity and related substance inspection

Procurement of strictly controlled, high-purity N-Cyanoacetylurethane is essential when utilizing it as an analytical reference standard for drug quality validation.

Synthesis of Liver-Targeted THR-β Agonists

N-Cyanoacetylurethane is the preferred synthon for the late-stage assembly of 3,5-dioxo-1,2,4-triazine rings found in potent THR-β agonists. Its ability to efficiently undergo azo-coupling with diazotized anilines under mild, aqueous conditions at 0 °C ensures high yields without degrading complex, sensitive upstream intermediates [1].

Construction of Pyrido[2,3-d]pyrimidine and 6-Azauracil Scaffolds

Because it contains both a reactive active methylene and a carbamate ester, N-Cyanoacetylurethane is uniquely suited for single-step cyclization reactions. It is heavily utilized in the synthesis of pyrido[2,3-d]pyrimidines and 6-azauracil derivatives, where simpler nitriles like malononitrile fail to close the ring.

Analytical Reference Standard for Drug Quality Control

Highly purified grades of N-Cyanoacetylurethane (≥97% assay) are deployed as critical reference substances in HPLC-based drug quality inspections. Its defined retention time and strict limits on residual solvents make it a reliable benchmark for identifying and quantifying related impurities in pharmaceutical manufacturing [2].

UNII

7L18CT33BN

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6629-04-5

Wikipedia

N-cyanoacetylethylcarbamate

Dates

Last modified: 08-15-2023

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